3,5-Dibromobenzyl alcohol

Organic Synthesis Chemical Purification Thermal Analysis

Procure 3,5-Dibromobenzyl alcohol (CAS 145691-59-4) for its essential 3,5-dibromo substitution pattern, a critical differentiator from other isomers. This specific substitution is required for synthesizing mucolytic drug intermediates (bromhexine, ambroxol) and offers a 15.2-fold improvement in MIC for antimicrobial coatings. Its high melting point (107-108°C) simplifies purification. Ensure your synthesis path succeeds by selecting this exact isomer.

Molecular Formula C7H6Br2O
Molecular Weight 265.93 g/mol
CAS No. 145691-59-4
Cat. No. B136262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzyl alcohol
CAS145691-59-4
Molecular FormulaC7H6Br2O
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CO
InChIInChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
InChIKeyZQNSHKZQTZSNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromobenzyl Alcohol (CAS 145691-59-4): A Halogenated Aromatic Building Block for Advanced Organic Synthesis


3,5-Dibromobenzyl alcohol (CAS 145691-59-4) is a brominated aromatic compound with the molecular formula C7H6Br2O and a molecular weight of 265.93 g/mol . It features a benzene ring substituted with two bromine atoms at the 3- and 5-positions and a hydroxymethyl group [1]. This substitution pattern imparts distinct physicochemical properties and reactivity, rendering it a versatile intermediate in organic synthesis. The compound is widely utilized as a key building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals , and it has garnered interest for its intrinsic antibacterial activity and use in functional coatings .

Why 3,5-Dibromobenzyl Alcohol Cannot Be Replaced by Simpler Bromobenzyl Analogs


The 3,5-dibromo substitution pattern on the benzyl alcohol scaffold is not a generic feature; it uniquely dictates the compound's physical state, reactivity profile, and biological activity. Unlike its mono-bromo or ortho/para-dibromo counterparts, the specific placement of bromine atoms at the 3- and 5-positions results in a significantly higher melting point (107-108°C) and distinct electron density distribution, influencing its utility in cross-coupling reactions and its interaction with biological targets. Furthermore, this precise substitution pattern is essential for the synthesis of key pharmaceutical intermediates like 2-amino-3,5-dibromobenzyl alcohol, a direct precursor to the mucolytic drugs bromhexine and ambroxol [1]. Procurement of a generic 'bromobenzyl alcohol' without specifying the 3,5-dibromo substitution would therefore lead to a compound with incompatible physical properties, divergent reactivity, and a loss of the specific downstream synthetic utility and bioactivity profiles detailed in the quantitative evidence below.

Quantifiable Differentiation of 3,5-Dibromobenzyl Alcohol: Evidence for Procurement Decisions


Differentiation by Physical Properties: Higher Melting Point Aids Purification and Handling

3,5-Dibromobenzyl alcohol exhibits a melting point of 107-108°C . This is significantly higher than the mono-bromo analog 4-bromobenzyl alcohol (75-77°C [1]) and the ortho-substituted 2-bromobenzyl alcohol (78-82°C ). It is also substantially higher than the other dibromo isomer 2,4-dibromobenzyl alcohol (80-84°C ). This higher melting point facilitates easier purification via recrystallization and offers greater stability during storage and handling as a solid.

Organic Synthesis Chemical Purification Thermal Analysis

Differentiation by Role in Pharmaceutical Synthesis: Key Intermediate for Bromhexine and Ambroxol

The 3,5-dibromobenzyl scaffold is a crucial structural component of the mucolytic drugs bromhexine and ambroxol. Its derivative, 2-amino-3,5-dibromobenzyl alcohol, serves as a direct intermediate in the synthesis of bromhexine hydrochloride [1]. The parent 3,5-dibromobenzyl alcohol is a key starting material for introducing this specific pharmacophore. In contrast, other bromobenzyl alcohol isomers lack the correct substitution pattern for this pharmaceutical application, rendering them unsuitable for these synthetic routes [2].

Medicinal Chemistry Pharmaceutical Synthesis Mucolytics

Differentiation by Biological Activity: Intrinsic Antibacterial Properties Enable Use in Medical Coatings

3,5-Dibromobenzyl alcohol exhibits inherent antibacterial activity against a range of clinically relevant pathogens, including Staphylococcus aureus and Escherichia coli . This intrinsic activity differentiates it from non-halogenated benzyl alcohols and many mono-bromo analogs, which lack such broad-spectrum antimicrobial efficacy [1]. This property enables its application in specialized coatings for medical devices and in n-hexane solutions . Furthermore, pegylated derivatives of 3,5-dibromobenzyl alcohol have been used to construct coordination polymer hydrogels that demonstrate a 15.2-fold lower Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus compared to silver nitrate alone [2].

Antimicrobial Materials Medical Device Coatings Biofilm Inhibition

Optimal Procurement Scenarios for 3,5-Dibromobenzyl Alcohol Based on Differentiated Evidence


Pharmaceutical Intermediate Procurement for Mucolytic Drug Synthesis

When sourcing a starting material for the synthesis of bromhexine, ambroxol, or their derivatives, 3,5-dibromobenzyl alcohol is the required building block due to the specific 3,5-dibromo substitution pattern found in the active pharmaceutical ingredients [1]. Substituting a mono-bromo or different dibromo isomer will result in a compound that cannot be processed through the established synthetic route, leading to failed reactions and wasted resources.

Antimicrobial Medical Device Coating Development

For the development of next-generation antimicrobial coatings for catheters, implants, or wound dressings, 3,5-dibromobenzyl alcohol offers a distinct advantage. Its inherent antibacterial activity and ability to be pegylated to form highly potent silver-coordinated hydrogels [2] make it a strategic choice over simple benzyl alcohols or other halogenated analogs. The documented 15.2-fold improvement in MIC over silver nitrate alone for its derivatives provides a quantifiable benchmark for material performance.

Chemical Synthesis Requiring High-Purity Crystalline Intermediates

In synthetic projects where a solid, easily purified intermediate is required, the higher melting point of 3,5-dibromobenzyl alcohol (107-108°C) provides a practical advantage over its lower-melting analogs (e.g., 4-bromobenzyl alcohol at 75-77°C). This property simplifies workup procedures like recrystallization and improves the compound's stability during long-term storage, making it a more reliable reagent for complex, multi-step syntheses.

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